3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide
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Overview
Description
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Scientific Research Applications
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Agricultural Chemistry: The compound exhibits antibacterial and antifungal properties, making it useful in developing new pesticides.
Materials Science: Its unique structural properties make it a candidate for use in high-energy materials and polymers.
Mechanism of Action
The mechanism of action of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it effective in various therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share a similar oxadiazole ring structure and exhibit comparable biological activities.
Benzopyrimidine Analogs: These compounds also contain a heterocyclic ring and are known for their antimicrobial properties.
Uniqueness
What sets 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide apart is its unique combination of a sulfonamide group with an oxadiazole ring, which enhances its stability and biological activity
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O3S/c1-17(2)22(19,20)18-7-10(8-18)13-15-12(16-21-13)9-4-3-5-11(14)6-9/h3-6,10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIDKGNIIHMALL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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